molecular formula C9H9N3 B3257786 2-(1H-Imidazol-4-yl)aniline CAS No. 29528-27-6

2-(1H-Imidazol-4-yl)aniline

Cat. No. B3257786
CAS RN: 29528-27-6
M. Wt: 159.19 g/mol
InChI Key: PMRSJVPLBREJKW-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 10485552

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted regiocontrolled methods for constructing substituted imidazoles. These heterocycles play a crucial role in functional molecules across various applications. The focus lies on the bonds formed during imidazole formation, considering functional group compatibility, substitution patterns, and reaction mechanisms .

One example of imidazole synthesis involves cyclization of amido-nitriles to form disubstituted imidazoles. This method allows for the inclusion of diverse functional groups .


Molecular Structure Analysis

The molecular structure of 2-(1H-Imidazol-4-yl)aniline consists of an imidazole ring fused to an aniline moiety. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom. The compound’s tautomeric forms are influenced by the positive charge on either nitrogen atom .


Chemical Reactions Analysis

Imidazoles exhibit a wide range of chemical and biological properties. They are utilized in various applications, including pharmaceuticals, agrochemicals, and functional materials. Recent research has explored novel methods for synthesizing imidazoles, considering bond disconnections and functional group compatibility .


Physical And Chemical Properties Analysis

  • Applications : Used in pharmaceuticals, antihistaminic agents, antivirals, and other functional materials .

properties

IUPAC Name

2-(1H-imidazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRSJVPLBREJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-4-yl)aniline

Synthesis routes and methods

Procedure details

To a vial were added 5-(2-nitrophenyl)-1H-imidazole (200 mg, 1.06 mmol), ferric chloride (8.6 mg, 0.35 mmol), activated carbon (2.2 mg, 1.80 mmol) and hydrazine (1.1 ml, 21.2 mmol) and methanol (9 mL). The resulting mixture was stirred at r.t. for 5 min then was heated to 70° C. for two days. The reaction was cooled to room temperature and filtered. The filtrate was concentrated and purified to give 2-(1H-imidazol-5-yl)aniline. The intermediate was dissolved in acetic acid (2 ml) and formaldehyde (37% in water, 0.3 ml) was added. The reaction was stirred for 1 h at room temperature, diluted with 30 ml ethyl acetate, and extracted with 5% HCl. The aqueous layer was basified with K2CO3 (add gradually until PH=7), then extracted with ethyl acetate (30 mL*2). The organic layer was evaporated under reduced pressure and product was obtained by column chromatography using ethyl acetate as eluent (26% yield). 1H NMR: 4.70 (s, 1H), 4.93 (s, 2H), 7.50-7.56 (m, 1H), 7.73-7.82 (m, 3H), 8.24-8.31 (m, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.6 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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